molecular formula C11H9ClO3 B023369 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione CAS No. 53911-68-5

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No. B023369
CAS RN: 53911-68-5
M. Wt: 224.64 g/mol
InChI Key: OCZRLOJECISNAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions. For instance, a compound was synthesized via the coupling of 4-chlorobenzaldehyde, 2-naphthol, and a cyclohexane-dione derivative, showcasing the utility of combining different reactants to form complex structures (Li & Wang, 2010).

Molecular Structure Analysis

The molecular structure of these compounds reveals interesting conformations. The pyran ring often adopts a boat conformation, while other components, such as the cyclohexenone ring, may adopt an envelope conformation. The orientation of the chlorophenyl rings is also of note, with angles suggesting significant structural rigidity (Li & Wang, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential utility. For example, a derivative was used as an effective oxidizing agent for converting pyrazolines to pyrazoles under mild conditions, indicating potential applications in synthetic chemistry (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties, including dielectric, fluorescence, and photoconductivity, of macro and nanocrystals of a related compound were studied. These properties make such compounds suitable for applications in electronics, such as filters and frequency doubling circuits (Kolanjinathan et al., 2020).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity towards different substrates and conditions, is crucial. For instance, a novel organic semiconductor was synthesized, displaying structural, optical, and electronic properties conducive to its application in solar cells due to its high bandgap (Soliman & Yahia, 2020).

Safety And Hazards

The safety data sheet for “4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-chlorophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRLOJECISNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202191
Record name 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

CAS RN

53911-68-5
Record name 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53911-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The suspension of commercial 3-(4-chlorophenyl)glutaric acid (15 g) in acetyl chloride (20 ml) was heated to reflux for 2 h. Then precipitation of the product is completed by addition of petrol ether (50 ml) and cooling to rt. The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(4-chlorophenyl)glutaric anhydride (13.3 g) as colourless crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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